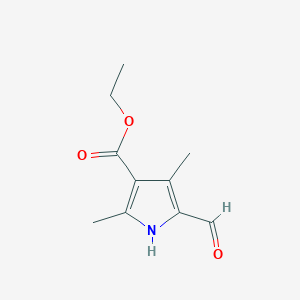

Ethyl-5-Formyl-2,4-dimethyl-1H-pyrrol-3-carboxylat

Übersicht

Beschreibung

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that serves as a precursor for various pyrrole derivatives. These derivatives are synthesized through reactions involving the formyl group and have been characterized using a range of spectroscopic methods and quantum chemical calculations.

Synthesis Analysis

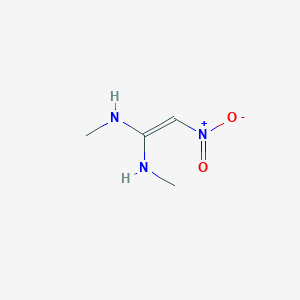

The synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives typically involves condensation reactions. For instance, the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different nucleophiles such as benzohydrazide or 2,4-dinitrophenylhydrazine leads to the formation of novel hydrazide-hydrazone compounds . These reactions are generally exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the synthesis process.

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been extensively analyzed using quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory. These analyses provide insights into the electronic transitions, vibrational modes, and the nature of intra- and intermolecular interactions, such as hydrogen bonding, which often leads to dimer formation in the solid state .

Chemical Reactions Analysis

The reactivity of the synthesized pyrrole derivatives is studied using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices. These descriptors help identify reactive sites within the molecules and predict the sites and nature of interactions. For example, the presence of resonance-assisted hydrogen bonding is confirmed through AIM ellipticity analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structure. The spectroscopic properties, including 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, are used to characterize the compounds. The vibrational analysis often shows red shifts in certain vibrational modes as a result of dimer formation, which is also supported by the calculated interaction energies using DFT and AIM . The global electrophilicity index indicates that these molecules are strong electrophiles, which is significant for understanding their chemical behavior .

Wissenschaftliche Forschungsanwendungen

Synthese von Sunitinibmalat

Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von Sunitinibmalat, einem von der FDA zugelassenen Medikament zur Behandlung von Nierenzellkarzinom (RCC), gastrointestinalem Stromatumor (GIST) und anderen Tumoren, die gegen Imatinib resistent sind . Der Syntheseprozess von 5-Formyl-2,4-dimethyl-1H-pyrrol-3-carbonsäure als wichtiges Zwischenprodukt wurde durch die Verwendung einer lösemittelfreien Decarboxylierung deutlich verbessert .

Pyrrolderivate

Die Verbindung ist ein Pyrrolderivat. Pyrrol und seine Derivate sind in der Natur allgegenwärtig und finden vielfältige Anwendungen in therapeutisch wirksamen Verbindungen, darunter Fungizide, Antibiotika, entzündungshemmende Medikamente, cholesterinsenkende Medikamente, Antitumormittel und viele mehr .

Cocrystals

Die Verbindung kann zur Bildung von Cocrystals verwendet werden, einer wichtigen Klasse kristalliner Materialien, die physikalisch-chemische Eigenschaften von Arzneimitteln wie Löslichkeit und Bioverfügbarkeit verbessern können .

Biologische Aktivitäten

Pyrrolderivate, die in Steinkohleteer und Knochenöl vorkommen, haben sich als eine Vielzahl von biologischen Aktivitäten erwiesen .

Forschung und Entwicklung

Die Verbindung ist im Handel erhältlich und wird in verschiedenen Forschungs- und Entwicklungsaktivitäten eingesetzt .

Pharmazeutische Anwendungen

Die Verbindung hat aufgrund ihres Vorkommens in vielen Naturprodukten und vermarkteten Arzneimitteln erhebliche pharmazeutische Anwendungen .

Wirkmechanismus

Mode of Action

Pyrrole rings can participate in a variety of chemical reactions, potentially allowing Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to interact with its targets in diverse ways .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways that Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate might affect

Action Environment

It is known that the compound is a solid at room temperature and has a melting point of 166 °c . It is also known to be stable under normal temperatures and pressures .

Eigenschaften

IUPAC Name |

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDISALBEIGGPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176417 | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2199-59-9 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

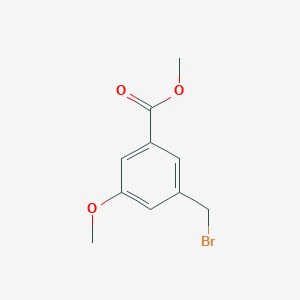

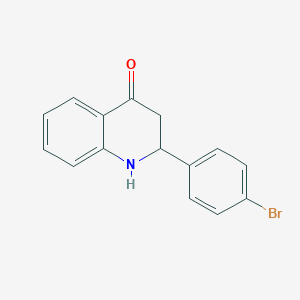

Synthesis routes and methods I

Procedure details

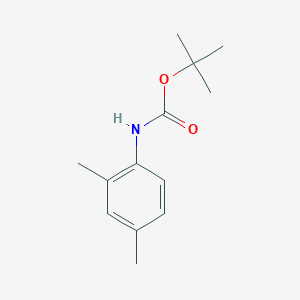

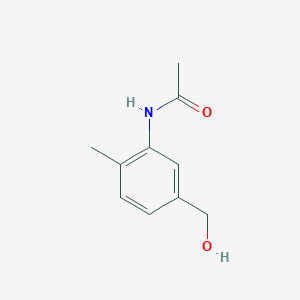

Synthesis routes and methods II

Procedure details

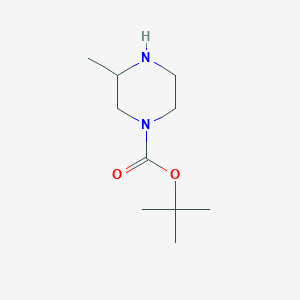

Synthesis routes and methods III

Procedure details

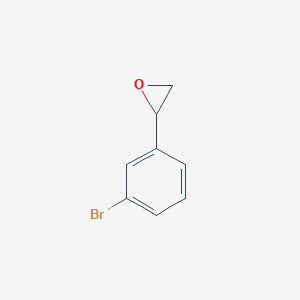

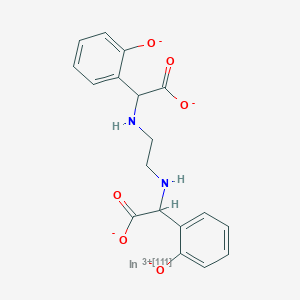

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)

![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)

![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)